molecular formula C16H34N2O3Si B8045574 (R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate

Cat. No.: B8045574
M. Wt: 330.54 g/mol
InChI Key: GDLFDZVESQQPTK-CQSZACIVSA-N
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Description

®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base like sodium hydride.

    Attachment of the Carbamate Moiety: The carbamate group is formed by reacting the piperidine derivative with an isocyanate or a chloroformate in the presence of a base.

    Addition of the Trimethylsilyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The trimethylsilyl group can be replaced through nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

Pharmacologically, derivatives of this compound may exhibit activity against various biological targets, making it a candidate for drug development. Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with active site residues. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl piperidin-3-yl carbamate: Lacks the trimethylsilyl group, resulting in different reactivity and solubility properties.

    N-Boc-piperidine: A simpler analog used widely in organic synthesis.

    Trimethylsilyl piperidine: Contains the trimethylsilyl group but lacks the carbamate moiety.

Uniqueness

®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the carbamate moiety provides opportunities for covalent interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O3Si/c1-16(2,3)21-15(19)18(14-8-7-9-17-12-14)13-20-10-11-22(4,5)6/h14,17H,7-13H2,1-6H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLFDZVESQQPTK-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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